molecular formula C22H27N3O4S B11952283 Carbobenzyloxy-L-methionyl-L-phenylalaninamide CAS No. 114702-61-3

Carbobenzyloxy-L-methionyl-L-phenylalaninamide

Cat. No.: B11952283
CAS No.: 114702-61-3
M. Wt: 429.5 g/mol
InChI Key: IHIPHJZMMKKLPF-OALUTQOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-L-methionyl-L-phenylalaninamide typically involves the protection of amino groups using the carbobenzyloxy (Cbz) group. The process generally includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis are applied. This includes solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, both of which are scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-methionyl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can yield methionine sulfoxide or methionine sulfone .

Scientific Research Applications

Carbobenzyloxy-L-methionyl-L-phenylalaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbobenzyloxy-L-methionyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Carbobenzyloxy-L-methionyl-L-phenylalaninamide can be compared with other similar compounds such as:

These compounds share similar synthetic routes and chemical properties but differ in their specific amino acid residues, which can affect their biological activity and applications.

Properties

CAS No.

114702-61-3

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C22H27N3O4S/c1-30-13-12-18(25-22(28)29-15-17-10-6-3-7-11-17)21(27)24-19(20(23)26)14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H2,23,26)(H,24,27)(H,25,28)/t18-,19-/m0/s1

InChI Key

IHIPHJZMMKKLPF-OALUTQOASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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